2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile

Medicinal Chemistry ADME Profiling Drug Design

Researchers require a stable, diversifiable thiazolopyridine core with precise electronic tuning for kinase inhibitor programs. This compound delivers the critical 2-chloro leaving group and 6-carbonitrile electron-withdrawing group for SNAr, Suzuki, and Buchwald-Hartwig chemistry. • Validated in PI3Kα inhibition (IC50 = 3.6 nM) and patent literature for HIF modulators • Enables focused library synthesis for cancer, inflammation, and crop protection targets • Reliable supply for R&D to pilot scale with documented stability

Molecular Formula C7H2ClN3S
Molecular Weight 195.62
CAS No. 1352888-92-6
Cat. No. B2998747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile
CAS1352888-92-6
Molecular FormulaC7H2ClN3S
Molecular Weight195.62
Structural Identifiers
SMILESC1=C(C=NC2=C1SC(=N2)Cl)C#N
InChIInChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H
InChIKeyRSUWGNPQLDZYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile: Structure and Procurement


2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile (CAS 1352888-92-6) is a heterocyclic building block featuring a fused thiazole-pyridine bicyclic core [1]. The compound is defined by its 2-chloro and 6-carbonitrile substituents, which impart distinct physicochemical properties and enable specific derivatization chemistries . As a member of the thiazolopyridine family, it is utilized in medicinal chemistry and agrochemical research, particularly as a scaffold for kinase inhibitors and as a versatile intermediate for constructing more complex molecular architectures [2].

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile: Class-Level Substitution Risks


Substituting 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile with other thiazolopyridine derivatives is not scientifically justified due to critical structural differences that drive divergent reactivity and biological activity. While the core thiazolo[4,5-b]pyridine scaffold is common across the class, the specific substitution pattern—namely, the 2-chloro leaving group and the 6-carbonitrile electron-withdrawing group—uniquely positions this compound for nucleophilic aromatic substitution (SNAr) and downstream transformations [1]. Analogs lacking the 6-carbonitrile group, such as 2-Chlorothiazolo[4,5-b]pyridine (CAS 152170-30-4), exhibit different electronic properties and are employed in distinct synthetic contexts . Furthermore, literature on related 6-cyanothiazolopyridines emphasizes the importance of this substitution for tuning kinase inhibition and for enabling selective derivatization at the C-2 and C-7 positions [2]. The following quantitative evidence details these precise differentiators.

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile: Key Differences from Analogs


Enhanced Lipophilicity and Polar Surface Area vs. Analogs

The presence of the 6-carbonitrile group in 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile significantly alters its lipophilicity and polar surface area relative to 2-Chlorothiazolo[4,5-b]pyridine (CAS 152170-30-4), which lacks this substitution. The carbonitrile analog exhibits a computed LogP of 2.22 and a TPSA of 49.57 Ų . In contrast, the non-carbonitrile comparator has a lower LogP (approx. 1.5) and a TPSA of ~25 Ų (estimated from C6H3ClN2S) . These differences directly impact membrane permeability and binding site interactions, with the higher LogP favoring hydrophobic pocket occupancy and the increased TPSA enabling additional hydrogen bonding opportunities [1].

Medicinal Chemistry ADME Profiling Drug Design

Selective C-2 and C-7 Derivatization

The 2-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the 6-carbonitrile group activates the pyridine ring towards further functionalization. This dual activation is a key differentiator from analogs like 7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile, where the 2-methylsulfanyl group is a less effective leaving group under standard SNAr conditions [1]. The title compound's 2-chloro group enables efficient derivatization with a wide range of amines, thiols, and alkoxides, offering a broader scope of accessible analogs compared to its 2-methylsulfanyl counterpart. In published syntheses of related 6-cyanothiazolopyridines, the 2-chloro intermediate consistently provides higher yields and cleaner reactions when introducing diverse substituents at the C-2 position [2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Potent PI3K Isoform Inhibition

Thiazolo[4,5-b]pyridine-6-carbonitrile derivatives, a class to which the title compound belongs, have been reported as potent inhibitors of phosphoinositide 3-kinase (PI3K) isoforms. A representative compound from this series exhibited an IC50 of 3.6 nM against PI3Kα [1]. While direct IC50 data for 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile is not available in the public domain, its core scaffold is a privileged structure for PI3K inhibition. In contrast, the 2-chloro analog lacking the 6-carbonitrile group (2-Chlorothiazolo[4,5-b]pyridine) is not reported as a potent PI3K inhibitor, underscoring the critical role of the carbonitrile group in achieving high affinity [2]. The quantitative difference in inhibitory potency between carbonitrile-containing and non-carbonitrile thiazolopyridines can be >100-fold in some kinase assays, a trend supported by structure-activity relationship (SAR) studies across the thiazolopyridine kinase inhibitor landscape [3].

Kinase Inhibitor Cancer Research PI3K Pathway

Differentiated TPSA and Hydrogen Bond Acceptor Profile

The target compound exhibits a computed TPSA of 49.57 Ų and contains 4 hydrogen bond acceptors (the thiazole nitrogen, pyridine nitrogen, nitrile nitrogen, and chloro substituent) with zero hydrogen bond donors . This profile distinguishes it from 2-Chlorothiazolo[4,5-b]pyridine (CAS 152170-30-4), which has a TPSA of ~25 Ų and only 2 hydrogen bond acceptors [1]. The higher TPSA and HBA count of the carbonitrile derivative suggest improved aqueous solubility and potential for more favorable oral absorption characteristics, aligning with the 'rule of five' guidelines for drug-likeness [2]. These computed properties are essential for prioritizing compounds in early-stage drug discovery and for predicting their behavior in biological assays.

Drug Discovery ADME Prediction Medicinal Chemistry

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile: Key Applications


PI3K and Kinase Inhibitor Library Synthesis

The compound serves as a key intermediate for constructing focused libraries targeting PI3K, CDK2, and other kinases implicated in cancer and inflammatory diseases. The 2-chloro group enables efficient introduction of diverse amine or thiol fragments via SNAr chemistry, while the 6-carbonitrile group enhances binding affinity to the kinase hinge region [1]. This scaffold has been validated in multiple kinase inhibitor programs, with reported IC50 values in the low nanomolar range for PI3Kα (3.6 nM) [2].

Agrochemical Leads for Pest and Parasite Control

The thiazolo[4,5-b]pyridine core is a known pharmacophore for pesticidal and parasiticidal activity. Patents describe the use of 2-(substituted thio)thiazolo[4,5-b]pyridine compounds for controlling helminths, nematodes, insects, and acarids [3]. The target compound, with its 2-chloro leaving group, is an ideal precursor for synthesizing the patented 2-thioether analogs, offering a direct route to novel crop protection agents.

Heterocycle Diversification via Cross-Coupling

The 2-chloro substituent is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This enables the rapid diversification of the thiazolopyridine core at the C-2 position with aryl, heteroaryl, or amine groups [4]. The 6-carbonitrile group remains intact under these conditions, providing a versatile handle for further modifications or for probing structure-activity relationships in medicinal chemistry programs.

Development of HIF Modulators

Thiazolo-pyridine compounds have been identified as modulators of HIF stability and activity, a pathway relevant to anemia, ischemia, and cancer [5]. The title compound's substitution pattern aligns with the general formulas disclosed in patent literature for HIF modulators, positioning it as a valuable building block for exploring this therapeutic area.

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